An In-depth Technical Guide to the Primary Sources of Citrinin Contamination in Food
An In-depth Technical Guide to the Primary Sources of Citrinin Contamination in Food
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrinin is a mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Monascus. It is a nephrotoxic compound that can contaminate a wide range of food commodities, posing a potential risk to human health. This technical guide provides a comprehensive overview of the primary sources of citrinin contamination in the food supply chain. It includes quantitative data on contamination levels, detailed experimental protocols for citrinin detection, and an exploration of the molecular signaling pathways affected by this mycotoxin.
Introduction
Citrinin (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum. Its presence in food is a significant concern due to its demonstrated nephrotoxic, hepatotoxic, and potential carcinogenic effects in animal studies. Contamination can occur pre-harvest, during harvest, or, most commonly, during the storage of agricultural commodities under conditions of high humidity and temperature that favor mold growth. This guide aims to provide a detailed technical resource for professionals involved in food safety, toxicology, and drug development by summarizing the key aspects of citrinin contamination.
Primary Sources of Citrinin Contamination
Citrinin contamination is predominantly associated with stored plant-based commodities. The primary sources include:
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Cereals and Grains: Stored grains are the most significant source of citrinin contamination. This includes rice, wheat, barley, maize (corn), oats, and rye.[1][2] Improper drying and storage conditions are major contributing factors to fungal growth and toxin production in these staples.
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Red Yeast Rice: Red yeast rice, produced by the fermentation of rice with Monascus purpureus or related species, is a well-documented source of citrinin.[3][4] It is used as a food coloring agent and as a dietary supplement for its cholesterol-lowering properties. The production process itself can lead to high levels of citrinin if not carefully controlled.
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Fruits and Vegetables: While less common than in grains, citrinin has been detected in various fruits and vegetables, including apples, olives, and tomatoes.[1] Contamination often occurs post-harvest through fungal pathogens like Penicillium expansum.
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Spices: A variety of spices, such as turmeric, coriander, fennel, and black pepper, have been found to be contaminated with citrinin.[1]
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Cheese: Certain cheeses can be contaminated with citrinin, particularly if toxigenic fungal strains grow directly on the cheese during ripening or storage.[1]
Quantitative Data on Citrinin Contamination
The following tables summarize the reported levels of citrinin contamination in various food commodities. It is important to note that contamination levels can vary significantly depending on geographical location, storage conditions, and the specific fungal strains involved.
Table 1: Citrinin Contamination in Cereals and Grains
| Food Commodity | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |
| Rice | Vietnam | 100 | 13 | 0.11 - 0.42 | [1] |
| Rice | Japan | Not specified | 13.3 | 49 - 92 | [1] |
| Parboiled Rice | India | Not specified | 33.3 | 12 - 55 | [1] |
| Rice | Canada | Not specified | Not specified | 700 - 1130 | [1] |
| Wheat and Maize | Croatia (Vukovar-Srijem) | Not specified | Not specified | <1 - 103 | [1] |
| Wheat and Maize | Croatia (Osijek-Baranja) | Not specified | Not specified | <1 - 52.4 | [1] |
| Wheat | Germany | Not specified | 61.1 | <1 - 2.7 | [1] |
Table 2: Citrinin Contamination in Red Yeast Rice and Supplements
| Product Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |
| Red Yeast Rice & related products | Taiwan | 109 | 28 | 16.6 - 5253 | [1] |
| Red Rice | Malaysia | 50 | Not specified | 230 - 20,650 | [1] |
| Dietary Supplements with Red Fermented Rice | Croatia | 6 | 33.3 | 95 - 98 | [1] |
Table 3: Citrinin Contamination in Other Food Products
| Food Commodity | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |
| Fermented Dry Meat Products | Not specified | 50 | 6 | <1.0 - 1.3 | [1] |
| Semi-dry Sausages | Not specified | 25 | 4 | <1.0 | [1] |
Experimental Protocols for Citrinin Detection
Accurate and sensitive analytical methods are crucial for monitoring citrinin levels in food. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method leverages the natural fluorescence of the citrinin molecule for detection and quantification.
4.1.1. Sample Preparation and Extraction
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Homogenization: A representative sample of the food matrix is finely ground to ensure homogeneity.
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Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture. A common extraction solvent is acetonitrile/water (e.g., 80:20, v/v). The mixture is shaken vigorously for a specified time (e.g., 30-60 minutes).
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Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.
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Clean-up (Immunoaffinity Column): The supernatant is diluted with a phosphate-buffered saline (PBS) solution and passed through an immunoaffinity column (IAC) specific for citrinin. The column contains antibodies that bind to citrinin, thus isolating it from interfering matrix components.
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Elution: After washing the column to remove unbound substances, the bound citrinin is eluted with a small volume of a suitable solvent, such as methanol.
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Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.
4.1.2. HPLC-FLD Conditions
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with the addition of an acid (e.g., formic acid or phosphoric acid) to control the pH. A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 1 mL/L formic acid.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 20 µL.
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Fluorescence Detector: Excitation wavelength set at 330 nm and emission wavelength at 500 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for citrinin analysis, making it suitable for complex matrices and low detection limits.
4.2.1. Sample Preparation and Extraction
The sample preparation procedure is similar to that for HPLC-FLD, often employing a "dilute-and-shoot" approach after extraction to minimize matrix effects. A salt-induced phase partitioning step (e.g., using magnesium sulfate and sodium chloride) can be incorporated after the initial extraction to further clean up the extract.
4.2.2. LC-MS/MS Conditions
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LC System: A standard HPLC or UHPLC system.
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Column: A C18 reversed-phase column.
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Mobile Phase: A gradient elution is commonly used with mobile phase A consisting of water with a small percentage of formic acid and/or ammonium acetate, and mobile phase B consisting of methanol or acetonitrile with similar additives.
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Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
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MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Typical precursor-to-product ion transitions for citrinin are m/z 251 → 233 (quantification) and 251 → 205 (confirmation).
Signaling Pathways and Molecular Mechanisms of Citrinin Toxicity
Citrinin exerts its toxic effects through various molecular mechanisms, primarily by inducing oxidative stress and apoptosis.
Induction of Oxidative Stress
Citrinin has been shown to increase the production of reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.
Mitochondria-Mediated Apoptosis
The oxidative stress induced by citrinin can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
Involvement of MAPK and p53 Signaling Pathways
Studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways in citrinin-induced toxicity. Citrinin can activate stress-activated protein kinases like JNK, which in turn can phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then promote the transcription of genes involved in cell cycle arrest and apoptosis.
Conclusion
Citrinin contamination is a significant food safety issue, primarily affecting stored cereals and red yeast rice products. The levels of contamination can be substantial and warrant continuous monitoring. The analytical methods detailed in this guide, particularly HPLC-FLD and LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Understanding the molecular mechanisms of citrinin toxicity, including the induction of oxidative stress and apoptosis through various signaling pathways, is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide serves as a foundational resource for researchers and professionals working to mitigate the risks associated with citrinin in the food chain.
References
- 1. Citrinin in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citrinin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Citrinin induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
